XL-820

GIST KIT mutation drug resistance

XL-820 (synonym EXEL-9820, CAS 1123889-88-2) is an orally bioavailable, small-molecule Spectrum Selective Kinase Inhibitor (SSKI) developed by Exelixis that simultaneously targets the receptor tyrosine kinases KIT, VEGFR2 (KDR), and PDGFR-α/β. The compound reached Phase 2 clinical development for advanced gastrointestinal stromal tumors (GIST) resistant to or intolerant of imatinib and/or sunitinib, and Phase 1 for advanced solid tumors, with clinical investigation ceasing in December 2008.

Molecular Formula
Molecular Weight
Cat. No. B1574723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL-820
SynonymsXL820;  XL 820;  XL-820;  XL820001
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XL-820 (EXEL-9820) for Research Procurement: Compound Identity, Target Profile, and Development Stage


XL-820 (synonym EXEL-9820, CAS 1123889-88-2) is an orally bioavailable, small-molecule Spectrum Selective Kinase Inhibitor (SSKI) developed by Exelixis that simultaneously targets the receptor tyrosine kinases KIT, VEGFR2 (KDR), and PDGFR-α/β [1]. The compound reached Phase 2 clinical development for advanced gastrointestinal stromal tumors (GIST) resistant to or intolerant of imatinib and/or sunitinib, and Phase 1 for advanced solid tumors, with clinical investigation ceasing in December 2008 [2][3]. XL-820 was distinguished in preclinical studies by its ability to inhibit a broad panel of clinically relevant mutant KIT proteins, including both ATP-binding pocket and activation loop resistance mutations, a profile that motivated its investigation specifically in second-line and beyond GIST settings [1].

Why XL-820 Cannot Be Replaced by Imatinib, Sunitinib, or Other In-Class KIT Inhibitors in Research Applications


In-class KIT inhibitors exhibit divergent and non-overlapping activity profiles against clinically relevant resistance-conferring mutations. Imatinib is ineffective against KIT activation loop mutations (IC50 >5-10 µM for D816V) and loses activity upon emergence of secondary ATP-binding pocket mutations [1]. Sunitinib addresses many ATP-binding region resistance mutations but remains vulnerable to activation loop mutants that arise in approximately 50% of recurrent GIST cases [1]. XL-820 was specifically profiled head-to-head against imatinib and sunitinib and demonstrated coverage of 26 of 27 clinically relevant KIT mutant forms tested, including activation loop mutations that confer resistance to both approved agents [1]. Therefore, for research models involving imatinib-refractory, sunitinib-refractory, or activation-loop-mutant-driven disease, generic substitution with a single-target KIT inhibitor will fail to recapitulate the target coverage and pharmacological effect achievable with XL-820 [1].

XL-820 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


KIT Mutation Coverage: XL-820 Inhibits 26 of 27 Clinically Relevant Mutant Forms vs. Imatinib and Sunitinib

In a direct head-to-head cellular autophosphorylation assay comparing XL-820, imatinib, and sunitinib against a broad panel of clinically relevant KIT mutations, XL-820 inhibited 26 of 27 mutated forms with phosphorylation IC50 values generally below 300 nM [1]. Only the D816V activation loop variant showed reduced sensitivity (IC50 >1000 nM), and this variant accounts for less than 10% of KIT mutations associated with GIST drug resistance [1]. In contrast, imatinib and sunitinib both fail to inhibit a distinct subset of activation loop mutations that are sensitive to XL-820 [1].

GIST KIT mutation drug resistance

Coverage of Activation Loop Resistance Mutations That Comprise ~50% of Recurrent GIST: A Differentiated Vulnerability Window

The abstract explicitly states that in recurrent GIST, activation loop mutations comprise approximately 50% of resistance-associated mutations, and that XL-820 potently inhibits KIT activation loop mutations that are resistant to both imatinib and sunitinib [1]. Sunitinib inhibits imatinib-resistance mutations mapping to the ATP binding region, but resistance to both sunitinib and imatinib is observed with KIT activation loop mutations that are sensitive to XL-820 [1].

activation loop mutation GIST recurrence secondary resistance

Simultaneous Multi-Target Inhibition: KIT, VEGFR2, and PDGFR-α/β vs. Imatinib's Narrower Profile

XL-820 simultaneously inhibits KIT, VEGFR2/KDR, and PDGFR-α and -β in preclinical models both in vitro and in vivo [1][2]. Pharmacodynamic analyses from the Phase I dose-escalation study demonstrated modulation of VEGF pathway biomarkers in patients: increased plasma VEGFA and PlGF levels, and decreased sVEGFR2 levels after XL-820 administration, with exposure-response correlations observed in individual patients [2]. Imatinib, by comparison, primarily targets KIT, PDGFR, and BCR-ABL with negligible VEGFR2 inhibition.

multi-target kinase inhibitor VEGFR2 angiogenesis

Clinical Tolerability with Disease Stabilization in Heavily Pretreated Solid Tumor Patients: Phase I Evidence

In the Phase I dose-escalation trial, XL-820 was dosed orally once or twice daily in 22 patients across 5 cohorts (200 mg QD to 1600 mg QD, and 300 mg BID). A maximum tolerated dose (MTD) was not identified; two dose-limiting toxicities occurred (Grade 3 nausea at 1600 mg QD; Grade 3 fatigue at 300 mg BID) [1]. Three patients achieved stable disease for ≥16 weeks: one with bladder cancer (400 mg QD), one with sarcoma, and one with parotid gland cancer (both 1600 mg QD) [1]. In a parallel intermittent-schedule Phase I trial, 4 of 19 evaluable patients had stable disease for 3.5+ to 11+ months, including one GIST patient with 11+ months of disease stabilization [2].

Phase I clinical trial solid tumors disease stabilization

Oral Bioavailability with Sustained In Vivo Target RTK Inhibition After Single Dose

Preclinical studies demonstrated that XL-820 has good oral bioavailability and sustained inhibition of target receptor tyrosine kinases (KIT, VEGFR2, PDGFR) in vivo following a single oral dose [1]. In the Phase I PK analysis, XL-820 exhibited rapid absorption (tmax range 1.3-6.5 hours on Day 1) and modest accumulation with repeated daily dosing (approximately 1.0-1.5-fold based on Cmin) [2]. Dose-exposure relationships were less than dose-proportional, and BID dosing achieved concentrations generally consistent with QD cohorts at higher total daily doses [2].

oral bioavailability pharmacokinetics in vivo target engagement

Dedicated Phase 2 Clinical Trial in Imatinib- and Sunitinib-Resistant GIST: Trial Design as Evidence of Targeted Differentiation

A Phase 2 study (NCT00570635) was specifically designed and completed to evaluate the clinical benefit of XL-820 in subjects with advanced GIST resistant to or intolerant of imatinib and/or sunitinib [1]. This trial design directly operationalizes the preclinical differentiation data: XL-820 was advanced into a population explicitly defined by failure of the two standard-of-care KIT inhibitors, a clinical development decision predicated on the compound's unique coverage of activation loop mutations [1][2]. The study was completed with a status of Phase 2, though detailed results were not publicly disclosed prior to the discontinuation of the XL-820 program in December 2008 [3].

Phase 2 clinical trial imatinib-resistant GIST sunitinib-resistant GIST

XL-820 Procurement-Relevant Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Imatinib-Resistant and Sunitinib-Resistant GIST Preclinical Modeling (In Vitro and In Vivo)

XL-820 is the agent of choice for GIST cell lines or patient-derived xenografts (PDX) harboring secondary KIT activation loop mutations (e.g., D820, N822, Y823, A829) that confer resistance to both imatinib and sunitinib [1]. In these models, neither imatinib nor sunitinib maintains target inhibition, whereas XL-820 has been directly shown to inhibit activation loop mutants with IC50 values generally <300 nM in cellular autophosphorylation assays [1]. This scenario is supported by the compound's clinical development path (NCT00570635) in dual-refractory GIST and by Phase I disease stabilization data in a GIST patient for 11+ months [1][2].

Broad-Spectrum KIT Mutational Scanning and Resistance Mechanism Studies

For systematic profiling of KIT kinase domain mutations and drug resistance mechanisms, XL-820 serves as a reference compound with documented activity against 26 of 27 clinically relevant mutant forms, the broadest single-agent coverage reported in a comparative study [1]. Researchers can deploy XL-820 as a positive control in panels of Ba/F3 or other isogenic cell lines expressing individual KIT mutants to benchmark novel inhibitors or combinations. The single-resistance gap (D816V, IC50 >1000 nM) provides a built-in specificity control for structure-activity relationship (SAR) studies aimed at overcoming this particular variant [1].

Dual KIT/VEGFR2 Pathway Inhibition Studies in Angiogenesis-Dependent Tumor Models

XL-820 simultaneously inhibits KIT and VEGFR2 with clinically confirmed pharmacodynamic modulation of VEGF pathway biomarkers (increased plasma VEGFA, PlGF; decreased sVEGFR2) [1]. This profile makes XL-820 a superior single-agent tool vs. imatinib (negligible VEGFR2 activity) for research models where both oncogenic KIT signaling and tumor angiogenesis are relevant, such as GIST with high microvessel density or certain melanoma subtypes harboring KIT mutations. The established oral bioavailability with sustained in vivo target inhibition after single oral dose supports daily oral dosing in mouse xenograft studies [2][3].

Reference Standard for Kinase Profiling Selectivity Panels Targeting KIT, VEGFR, and PDGFR Families

For contract research organizations and academic screening cores running kinase selectivity panels, XL-820 provides a well-characterized multi-targeted reference inhibitor with published cellular IC50 benchmarks against a defined panel of 27 clinically relevant KIT mutants [1]. Its simultaneous activity against VEGFR2 and PDGFR-α/β, combined with Phase I human PK parameters (tmax 1.3-6.5 h, modest 1.0-1.5-fold accumulation) [2], enables its use as a calibration standard for profiling novel kinase inhibitors intended for oral administration in oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL-820

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.